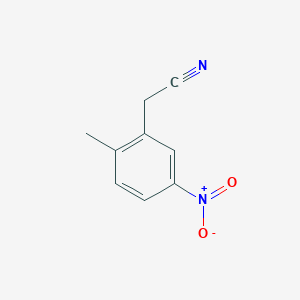
3-(2,6-Dimethylphenyl)cyclohexanone
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)cyclohexanone is a heterocyclic organic compound with the molecular formula C14H18O . It has a molecular weight of 202.29 and its IUPAC name is 3-(2,6-dimethylphenyl)cyclohexan-1-one . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-(2,6-Dimethylphenyl)cyclohexanone consists of a cyclohexanone ring with a 2,6-dimethylphenyl group attached . Cyclohexanone itself is known to exist almost exclusively in the chair conformation . The presence of the 2,6-dimethylphenyl group may influence the conformation and stability of the molecule.Applications De Recherche Scientifique
Application 1: Synthesis of Cyclohexanone Oxime
- Scientific Field : Chemical Science
- Summary of the Application : Cyclohexanone oxime is an essential feedstock of Nylon 6 . The traditional synthesis of cyclohexanone oxime consumes a considerable amount of energy and is carried out under harsh conditions .
- Methods of Application or Experimental Procedures : A novel approach has been reported to synthesize cyclohexanone oxime by NO3− generation from air under ambient conditions . This process was carried out through an integrated strategy including plasma-assisted air-to-NO and co-electrolysis of NOx and cyclohexanone . A high rate of cyclohexanone oxime formation at 20.1 mg h−1cm−2 and a corresponding faradaic efficiency (FE) of 51.4% was achieved over a Cu/TiO2 catalyst .
- Results or Outcomes : The selectivity of cyclohexanone oxime was >99.9% on the basis of cyclohexanone . The C–N bond formation mechanism was examined by experiments and theoretical calculations, which showed that cyclohexanone oxime forms through the reaction between an NH2OH intermediate and cyclohexanone .
Application 2: Therapeutic Importance of Synthetic Thiophene
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Methods of Application or Experimental Procedures : Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
- Results or Outcomes : The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Application 3: Conformational Features of Cyclohexanone
- Scientific Field : Organic Stereochemistry
- Summary of the Application : The conformational features of cyclohexanone are of interest in organic stereochemistry . The study of these features can provide insights into the stability, torsion angles, and ring inversion of cyclohexanone .
- Methods of Application or Experimental Procedures : The conformational features of cyclohexanone are studied using experimental and computational methods . These studies involve the analysis of torsion angles, stability, and ring inversion .
- Results or Outcomes : The results show that cyclohexanone exists almost exclusively in the chair form and only a small amount in skew–boat forms . The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS .
Application 4: Chiral Selectors in Chromatography
- Scientific Field : Analytical Chemistry
- Summary of the Application : Polysaccharides, oligosaccharides, and their derivatives, particularly of amylose, cellulose, chitosan, and β-cyclodextrin, are well-known chiral selectors (CSs) of chiral stationary phases (CSPs) in chromatography . They can separate a wide range of enantiomers .
- Methods of Application or Experimental Procedures : Typically, such CSPs are prepared by physically coating, or chemically immobilizing the polysaccharide and β-cyclodextrin .
- Results or Outcomes : The use of these chiral selectors in chromatography has greatly improved the ability to separate enantiomers, enhancing the analytical capabilities of this technique .
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3,5-6,12H,4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZEDJTHRQYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642361 | |
| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)cyclohexanone | |
CAS RN |
486397-33-5 | |
| Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



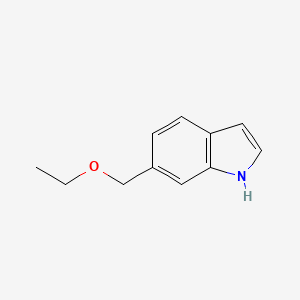
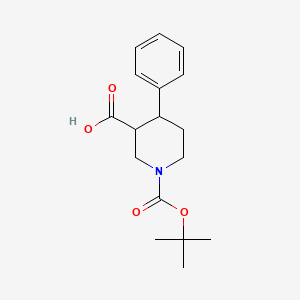
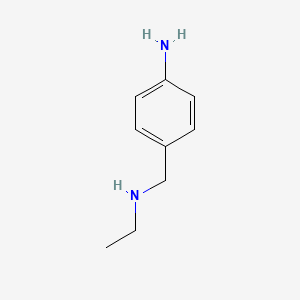
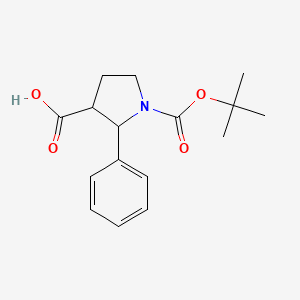
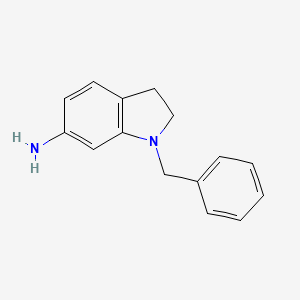
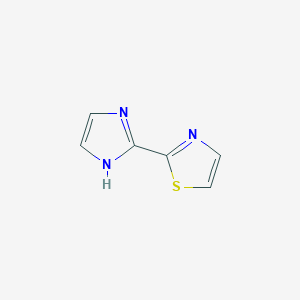
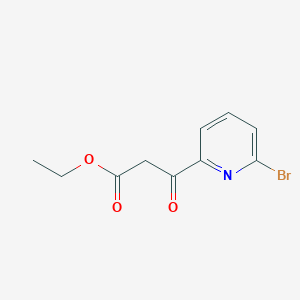
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)
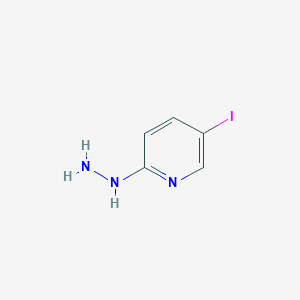
![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
